molecular formula C12H24N2O3 B13170422 tert-Butyl 3-hydroxy-4-[(propan-2-yl)amino]pyrrolidine-1-carboxylate

tert-Butyl 3-hydroxy-4-[(propan-2-yl)amino]pyrrolidine-1-carboxylate

Cat. No.: B13170422
M. Wt: 244.33 g/mol
InChI Key: HNGLZWGQIXXERA-UHFFFAOYSA-N
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Description

tert-Butyl 3-hydroxy-4-[(propan-2-yl)amino]pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C12H24N2O3. It is a pyrrolidine derivative that has found applications in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-hydroxy-4-[(propan-2-yl)amino]pyrrolidine-1-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of Dess-Martin periodinane as an oxidizing agent in dichloromethane to oxidize the starting material .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-hydroxy-4-[(propan-2-yl)amino]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as Dess-Martin periodinane.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Dess-Martin periodinane in dichloromethane.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

tert-Butyl 3-hydroxy-4-[(propan-2-yl)amino]pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-hydroxy-4-[(propan-2-yl)amino]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C12H24N2O3

Molecular Weight

244.33 g/mol

IUPAC Name

tert-butyl 3-hydroxy-4-(propan-2-ylamino)pyrrolidine-1-carboxylate

InChI

InChI=1S/C12H24N2O3/c1-8(2)13-9-6-14(7-10(9)15)11(16)17-12(3,4)5/h8-10,13,15H,6-7H2,1-5H3

InChI Key

HNGLZWGQIXXERA-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1CN(CC1O)C(=O)OC(C)(C)C

Origin of Product

United States

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